Amotriphene
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Overview
Description
Aminoxytriphene is a chemical compound with the molecular formula C26H29NO3 It is known for its unique structure, which includes three methoxyphenyl groups attached to a central aminoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminoxytriphene can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2,3,3-tris(4-methoxyphenyl)-2-propen-1-amine with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of aminoxytriphene involves scaling up the laboratory synthesis methods to larger reactors. The process must be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Aminoxytriphene undergoes various chemical reactions, including:
Oxidation: Aminoxytriphene can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert aminoxytriphene into different amine derivatives.
Substitution: Aminoxytriphene can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Aminoxytriphene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Aminoxytriphene is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mechanism of Action
The mechanism of action of aminoxytriphene involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that aminoxytriphene may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Aminoxytryphine
- Amotriphene
- 3-Dimethylamino-1,1,2-tris(4-methoxyphenyl)-1-propene
Uniqueness
Aminoxytriphene stands out due to its unique structure and the presence of three methoxyphenyl groups. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Compared to similar compounds, aminoxytriphene may offer enhanced stability, reactivity, or biological activity .
Properties
CAS No. |
5585-64-8 |
---|---|
Molecular Formula |
C26H29NO3 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2,3,3-tris(4-methoxyphenyl)-N,N-dimethylprop-2-en-1-amine |
InChI |
InChI=1S/C26H29NO3/c1-27(2)18-25(19-6-12-22(28-3)13-7-19)26(20-8-14-23(29-4)15-9-20)21-10-16-24(30-5)17-11-21/h6-17H,18H2,1-5H3 |
InChI Key |
FRQGJOFRWIILCX-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Canonical SMILES |
CN(C)CC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Appearance |
Solid powder |
5585-64-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aminoxytriphene; Amotriphene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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